2-Amino-5-bromo-4-(hydroxymethyl)pyridine
Description
Properties
IUPAC Name |
(2-amino-5-bromopyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c7-5-2-9-6(8)1-4(5)3-10/h1-2,10H,3H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKXICVURKZQSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Introduction of the Amino Group at Position 2
- Amination at the 2-position of pyridine rings is commonly achieved via Buchwald–Hartwig amination or nucleophilic substitution of suitable leaving groups (e.g., halides) on pyridine derivatives.
- For example, an optimized synthesis of 2-aminopyridine derivatives involves palladium-catalyzed amination of 2-bromopyridine or 2-fluoropyridine, although recent advances aim to avoid palladium catalysts for cost and scalability reasons.
Bromination at Position 5
- Selective bromination of pyridine rings can be challenging due to multiple reactive sites.
- A reported method for synthesizing 5-bromo-2-methylpyridine involves starting from 6-methyl-3-pyridinecarboxylic acid, followed by esterification, amide formation, Hofmann degradation to an amino pyridine, and bromination using HBr and NaNO2 in the presence of catalytic CuBr at low temperatures (-10 to 20 °C).
- This method avoids formation of unwanted isomers and by-products, offering high yield and industrial scalability.
Introduction of the Hydroxymethyl Group at Position 4
- Hydroxymethylation of pyridine derivatives can be achieved via reduction of corresponding formyl or carboxylic acid groups.
- A patent describes the preparation of 2-amino-3-hydroxymethylpyridine by reduction of 2-aminopyridine-3-formic acid using red aluminum in anhydrous tetrahydrofuran under anhydrous and anaerobic conditions, yielding high purity product under mild conditions.
- This approach can be adapted to hydroxymethylate position 4 if the corresponding 4-formyl or 4-carboxyl pyridine derivative is available.
Proposed Synthetic Route for 2-Amino-5-bromo-4-(hydroxymethyl)pyridine
Based on the above strategies, a plausible preparation method involves:
Detailed Research Findings and Data
Reduction of Pyridine Carboxylic Acid to Hydroxymethyl
| Parameter | Condition | Result |
|---|---|---|
| Solvent | Anhydrous tetrahydrofuran (THF) | Ensures moisture-free environment |
| Reducing agent | Red aluminum (70% toluene solution) | Effective for selective reduction |
| Temperature | Below 10 °C during addition, then room temperature for 16 h | Controls reaction rate and selectivity |
| Work-up | Saturated ammonium chloride quench, filtration, drying | Yields 85% product with high purity |
| Yield | 85% | High generation efficiency suitable for scale-up |
This method is noted for mild conditions, simplicity, and industrial applicability.
Bromination of Aminopyridine Derivatives
Summary Table of Preparation Methods
Additional Considerations
- Avoidance of palladium catalysts in recent methods improves cost-efficiency and scalability.
- Maintaining anhydrous and anaerobic conditions during reduction is critical to prevent side reactions and ensure high purity.
- Temperature control during bromination and reduction steps is essential for regioselectivity and yield optimization.
- The sequence of functional group introduction can be adapted based on availability of intermediates and desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-4-(hydroxymethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in 2-Amino-4-(hydroxymethyl)pyridine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium alkoxides or Grignard reagents are employed for substitution reactions.
Major Products Formed
Oxidation: 2-Amino-5-bromo-4-carboxypyridine.
Reduction: 2-Amino-4-(hydroxymethyl)pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-5-bromo-4-(hydroxymethyl)pyridine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine involves its interaction with specific molecular targets. The amino and hydroxymethyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The bromine atom can participate in halogen bonding, further modulating the compound’s effects. These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Chemical Identity :
- Molecular Formula : C₆H₇BrN₂O
- Molecular Weight : 203.04 g/mol
- CAS Number : 1227586-36-8
- Structure: A pyridine ring substituted with amino (-NH₂) at position 2, bromo (-Br) at position 5, and hydroxymethyl (-CH₂OH) at position 4 .
Key Properties :
- Storage : Requires storage at 2–8°C under inert, dark conditions due to sensitivity to light and moisture .
- Applications : Used as a precursor in coordination chemistry (e.g., cobalt thiocyanate complexes) and organic synthesis, leveraging its hydroxymethyl group for oxidation or functionalization .
Comparison with Structurally Similar Pyridine Derivatives
2-Amino-5-bromo-4-methylpyridine
- Molecular Formula : C₆H₇BrN₂
- Molecular Weight : 187.04 g/mol
- Key Differences: Substituent: Methyl (-CH₃) instead of hydroxymethyl (-CH₂OH) at position 3. Reactivity: Lacks the oxidizable hydroxymethyl group, making it less versatile in synthesis of carboxylated derivatives . Solubility: Lower polarity due to the non-polar methyl group, reducing solubility in polar solvents compared to the hydroxymethyl analogue.
2-Amino-5-bromo-4-(trifluoromethyl)pyridine
- Molecular Formula : C₆H₅BrF₃N₂
- Key Differences :
- Substituent : Trifluoromethyl (-CF₃) at position 4.
- Electronic Effects : Strong electron-withdrawing -CF₃ group decreases electron density on the pyridine ring, altering reactivity in electrophilic substitutions .
- Applications : Enhanced metabolic stability in medicinal chemistry due to fluorine’s inertness, unlike the hydroxymethyl group, which may participate in hydrogen bonding .
2-Amino-5-bromo-4-pyrimidinol
- Molecular Formula : C₄H₄BrN₃O
- Key Differences :
- Core Structure : Pyrimidine (two nitrogen atoms) vs. pyridine (one nitrogen).
- Hydrogen Bonding : The hydroxyl (-OH) at position 4 increases acidity (pKa ~8–10) and solubility in basic media compared to the hydroxymethyl analogue .
- Biological Activity : Pyrimidine derivatives are common in nucleic acid analogues, suggesting distinct pharmacological applications .
Comparative Analysis of Physicochemical Properties
Oxidation Reactions
Coordination Chemistry
Biological Activity
2-Amino-5-bromo-4-(hydroxymethyl)pyridine is an organic compound with notable biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and potential applications, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHBrN, with a molecular weight of approximately 203.04 g/mol. It typically appears as an off-white to yellow solid with a melting point ranging from 137 to 140 °C. The compound features a pyridine ring substituted at the 2 and 5 positions with an amino group and a bromomethyl group, respectively, along with a hydroxymethyl group at the 4-position.
Synthesis
The synthesis of this compound can be achieved through various methods:
- Nucleophilic Substitution Reactions : Utilizing brominated precursors to introduce the amino and hydroxymethyl groups.
- Radical Approaches : Involving hydromethylation sequences that target specific functional groups in the pyridine structure.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study demonstrated that certain derivatives showed inhibitory effects against various bacterial strains, suggesting potential applications in developing new antibiotics .
Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly against glioma cell lines. In vitro studies revealed that it induces apoptosis in cancer cells, evidenced by increased PARP and CASP3 cleavage markers. The IC values for these activities were found to be within submicromolar ranges, indicating potent biological effects .
The biological activity of this compound is thought to stem from its ability to interact with specific enzymes or receptors within biochemical pathways. This interaction may modulate signaling pathways associated with cell proliferation and apoptosis. For instance, studies suggest that it may inhibit p38α MAP kinase activity, which is crucial in inflammatory responses and cancer progression .
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects of this compound on glioma cells.
- Method : U373MG cell lines were treated with varying concentrations of the compound.
- Results : Significant induction of apoptosis was observed at concentrations as low as 0.1 μM, with a marked increase in apoptotic markers over 72 hours .
-
Antimicrobial Screening :
- Objective : To assess the antibacterial efficacy against Gram-positive and Gram-negative bacteria.
- Method : Disk diffusion method was employed to evaluate inhibition zones.
- Results : The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, supporting its potential as an antimicrobial agent .
Comparative Analysis of Related Compounds
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 2-Amino-5-bromopyridine | Amino and bromo substitutions | No hydroxymethyl group |
| 2-Amino-5-methylpyridine | Methyl substitution at the 5-position | Lacks bromine, altering reactivity |
| This compound | Unique combination of amino, bromo, and hydroxymethyl substitutions | Potentially distinct biological activity |
This comparison illustrates how the unique functional groups in this compound may influence its chemical behavior and biological activity compared to its analogs.
Q & A
Q. What are the recommended synthetic routes for 2-amino-5-bromo-4-(hydroxymethyl)pyridine, and how can reaction conditions be optimized?
- Methodological Answer: A viable approach involves bromination of a pre-functionalized pyridine precursor. For example, start with 2-amino-4-(hydroxymethyl)pyridine and introduce bromine at the 5-position using electrophilic brominating agents (e.g., N-bromosuccinimide, NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (50–70°C). Protect the hydroxymethyl group with a tert-butyldimethylsilyl (TBS) ether to prevent oxidation during bromination . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%). Monitor reaction progress with TLC or LC-MS .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to confirm regioselectivity of bromination and hydroxymethyl group integrity. DMSO-d6 is preferred for solubility and hydrogen-bonding analysis .
- X-ray Crystallography: Resolve crystal structure to verify molecular geometry and intermolecular interactions (e.g., hydrogen bonding with co-crystallized benzoic acid derivatives) .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight and isotopic patterns for bromine (1:1 ) .
Q. How does the hydroxymethyl group influence solubility and stability under experimental conditions?
- Methodological Answer: The hydroxymethyl group enhances solubility in polar solvents (e.g., DMSO, methanol) but increases hygroscopicity. Store the compound under inert gas (argon) at −20°C in amber vials to prevent moisture absorption and photodegradation. For aqueous solutions, use freshly distilled water and adjust pH to 6–7 to avoid decomposition .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination be addressed in structurally similar pyridine derivatives?
- Methodological Answer: Regioselectivity is influenced by electron-donating/withdrawing groups. For 4-(hydroxymethyl)-substituted pyridines, the hydroxymethyl group acts as a weak electron donor, directing bromine to the 5-position. To suppress competing pathways (e.g., 3-bromination):
Q. What strategies resolve contradictions in spectral data (e.g., unexpected 1H^1H1H-NMR splitting patterns)?
- Methodological Answer: Discrepancies may arise from tautomerism or solvent effects.
- Tautomer Analysis: Perform variable-temperature NMR (VT-NMR) in DMSO-d6 to detect keto-enol equilibria.
- Solvent Screening: Compare spectra in CDCl3 vs. DMSO-d6 to identify hydrogen-bonding artifacts .
- Complementary Techniques: Use IR spectroscopy to confirm hydroxyl group presence and X-ray crystallography for unambiguous structural assignment .
Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer:
- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites. The bromine atom and amino group are reactive in Suzuki-Miyaura or Buchwald-Hartwig couplings .
- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics in THF or DMF.
- Validate predictions with experimental kinetic studies (e.g., monitoring Pd-catalyzed coupling yields via HPLC) .
Q. How can hygroscopicity challenges be mitigated during long-term storage or handling?
- Methodological Answer:
- Lyophilization: Freeze-dry the compound to remove residual solvents and moisture.
- Desiccants: Store with activated molecular sieves (3Å) in sealed containers.
- Inert Atmosphere: Use gloveboxes (<1 ppm O/HO) for weighing and aliquot preparation .
Q. What mechanistic insights guide the functionalization of the hydroxymethyl group?
- Methodological Answer: The hydroxymethyl group can undergo oxidation, esterification, or etherification.
- Oxidation: Use Jones reagent (CrO/HSO) to convert it to a carboxylic acid. Monitor reaction progress with IR (C=O stretch at 1700 cm) .
- Protection Strategies: Introduce acetyl (Ac) or benzyl (Bn) groups via nucleophilic substitution. Optimize reaction conditions (e.g., pyridine base, 0°C) to minimize side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
